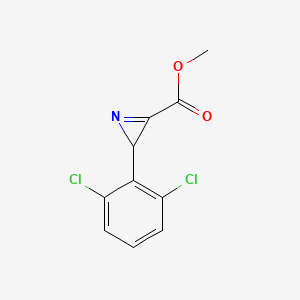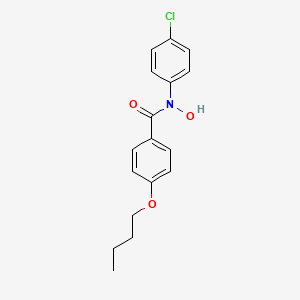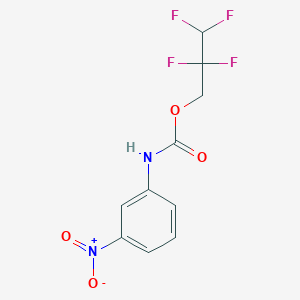![molecular formula C14H20O B14347327 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one CAS No. 91385-08-9](/img/structure/B14347327.png)
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one is an organic compound with the molecular formula C14H20O. It belongs to the class of bicyclic compounds, which are characterized by having two fused rings. This compound is notable for its unique structure, which includes a bicyclo[5.3.2] core with two methyl groups at positions 11 and 12, and a ketone functional group at position 2.
Preparation Methods
The synthesis of 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. Industrial production methods may involve the optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at positions 11 and 12 can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of bicyclic systems.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a pharmacophore for drug development.
Industry: It can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and functional groups allow it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one can be compared with other similar compounds, such as:
Bicyclo[5.3.2]dodeca-6,11-dien-2-one: Lacks the methyl groups at positions 11 and 12, which may affect its reactivity and properties.
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-ol: Contains an alcohol group instead of a ketone, leading to different chemical behavior and applications.
The uniqueness of 11,12-dimethylbicyclo[53
Properties
CAS No. |
91385-08-9 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one |
InChI |
InChI=1S/C14H20O/c1-10-11(2)13-8-5-7-12(10)6-3-4-9-14(13)15/h6,13H,3-5,7-9H2,1-2H3 |
InChI Key |
IABUNYHWHLRLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CCCCC(=O)C1CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


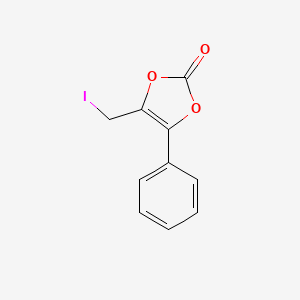
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
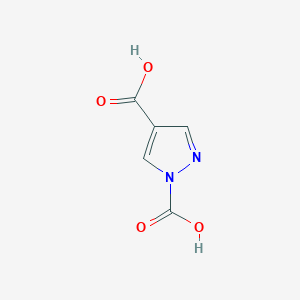



![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
